molecular formula C14H9N3 B3050141 Benzimidazo[1,2-c]quinazoline CAS No. 239-45-2

Benzimidazo[1,2-c]quinazoline

Cat. No.: B3050141
CAS No.: 239-45-2
M. Wt: 219.24 g/mol
InChI Key: IGVLQHFYFPHALQ-UHFFFAOYSA-N
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Description

Benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological and pharmacological properties.

Mechanism of Action

Target of Action

Benzimidazo[1,2-c]quinazoline is a nitrogen-containing heterocycle that has been found to exhibit a wide range of therapeutic activities It has been reported that similar compounds have shown promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These activities suggest that the compound may interact with a variety of cellular targets, including enzymes, receptors, and DNA.

Mode of Action

. This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds. Additionally, the compound’s antimicrobial activity has been linked to the generation of reactive oxygen species (ROS), which can induce oxidative damage to cellular lipids, proteins, and DNA in bacteria, leading to cell death .

Biochemical Pathways

For instance, its antimicrobial activity suggests that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication .

Result of Action

This compound has been found to exhibit promising biological activities, such as anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant . These effects suggest that the compound may induce a variety of molecular and cellular changes, depending on the specific target and biological context. For instance, its antimicrobial activity has been linked to the induction of oxidative damage in bacterial cells, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzimidazo[1,2-c]quinazoline can be synthesized through various methods, including metal-catalyzed and metal-free pathways. One efficient method involves the CuI-catalyzed Ullmann N-arylation reaction, where bromo-substituted quinazolin-4(3H)-imines react with o-cyanoaniline and diaryliodonium salts under mild conditions . Another approach is the metal-free C-H cycloamination, which uses peroxides to mediate double C-H functionalizations .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable and efficient synthetic routes mentioned above can be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Common reducing agents like sodium borohydride can be used.

    Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing halogens.

Scientific Research Applications

Benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzimidazo[1,2-c]quinazoline can be compared with other similar compounds such as:

Uniqueness: this compound stands out due to its broad spectrum of biological activities and its potential for use in various fields, including medicinal chemistry and materials science. Its ability to undergo diverse chemical reactions and its relatively straightforward synthesis make it a valuable compound for further research and development.

Properties

IUPAC Name

benzimidazolo[1,2-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3/c1-2-6-11-10(5-1)14-16-12-7-3-4-8-13(12)17(14)9-15-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVLQHFYFPHALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N3C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359496
Record name benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

239-45-2
Record name benzimidazo[1,2-c]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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